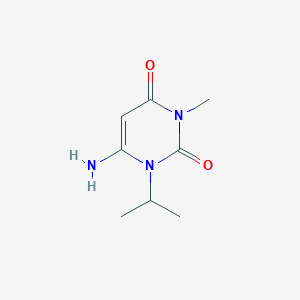

2-氧代-1-(丙-2-基)-1,2-二氢吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

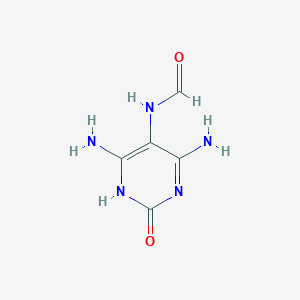

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

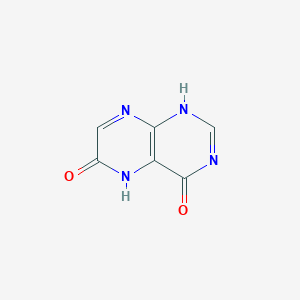

Pyrrolopyrazine derivatives have various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

科学研究应用

多酶复合物的定向调节

2-氧代酸脱氢酶复合物在代谢途径中起着关键作用,整合了糖和氨基酸降解。2-氧代酸的合成类似物,包括膦酸和膦酸酯类似物,已被用作选择性抑制剂来研究这些复合物在不同生物系统中的功能。这项研究突出了合成抑制剂在理解和调节代谢中的潜力,对系统生物学、代谢工程和医学有影响 (Artiukhov、Graf 和 Bunik,2016)。

氰基吡啶衍生物的合成策略和药理学

2-氧代-3-氰基吡啶支架在结构上与目标化合物相关,因其广泛的生物活性而著称,包括抗癌、抗菌和抗真菌特性。这篇综述重点关注 2-氧代-3-氰基吡啶衍生物的合成和药理应用,强调了该支架在药物化学中的重要性 (Ghosh 等,2015)。

羧酸的反应萃取

使用有机溶剂和超临界流体的反应萃取研究提供了与羧酸相关的分离技术的一瞥,羧酸是目标化合物中存在的官能团。本研究概述了羧酸分离的有效方法,强调了超临界 CO2 作为溶剂的环保和可回收特性 (Djas 和 Henczka,2018)。

了解羧酸对生物催化剂的抑制

羧酸,包括与目标化合物在结构上相关的羧酸,因其对微生物生物催化剂的抑制作用而被探索。本综述强调了工程微生物菌株以增强耐受性和工业性能的策略,这与生物可再生化学品的生产有关 (Jarboe、Royce 和 Liu,2013)。

在肽研究中的应用

自旋标记,特别是 TOAC,在肽研究中的使用提供了对肽的构象和动力学方面的见解。鉴于 TOAC 与吡啶羧酸在结构上的相似性,本研究可能表明目标化合物在研究肽结构和相互作用中的潜在应用 (Schreier 等,2012)。

作用机制

Target of Action

The primary target of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is the 5-hydroxytryptamine receptor 4 (5-HT4 receptor) . This receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that regulates various functions such as mood, appetite, and sleep .

Mode of Action

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid acts as a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor . Relative to other 5-HT receptor types, it is > 500-fold selective for binding to the human 5-HT4 receptor . This high degree of selectivity provides the potential for it to be a better and safer medicine for the treatment of patients with severe constipation and possibly constipation predominant irritable bowel syndrome .

Biochemical Pathways

The compound’s interaction with the 5-HT4 receptor triggers a cascade of biochemical reactions. It’s known that 5-HT4 receptor activation typically leads to the production of cyclic AMP (cAMP), which can have various downstream effects depending on the cell type .

Result of Action

The activation of the 5-HT4 receptor by 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid can lead to various molecular and cellular effects. For instance, it can stimulate the release of additional neurotransmitters, modulate the activity of certain ion channels, and alter cellular excitability . These changes can ultimately influence physiological processes such as gastrointestinal motility, which is why the compound may be effective in treating conditions like constipation .

安全和危害

属性

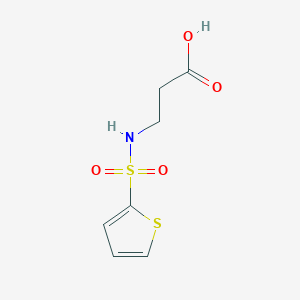

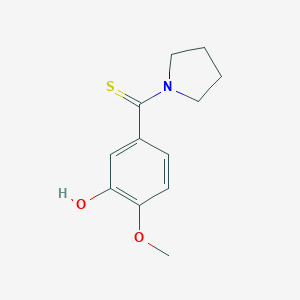

IUPAC Name |

2-oxo-1-propan-2-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)10-5-3-4-7(8(10)11)9(12)13/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHUUEGGTAJRCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C(C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B351203.png)

![3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B351266.png)